4-(Azetidin-3-yl)piperidine
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Overview
Description
4-(Azetidin-3-yl)piperidine is a heterocyclic organic compound that features both an azetidine and a piperidine ring. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound’s unique structure allows it to interact with biological targets in specific ways, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)piperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method includes:
Formation of Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions. For example, starting from a β-amino alcohol, cyclization can be induced using a dehydrating agent like thionyl chloride.
Attachment to Piperidine: The azetidine ring can then be attached to a piperidine ring through nucleophilic substitution reactions. This often involves the use of a piperidine derivative with a leaving group, such as a halide, which reacts with the azetidine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability. Catalysts and optimized reaction conditions are employed to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of double bonds or reduction of functional groups.
Substitution: Nucleophilic substitution reactions are common, where the azetidine or piperidine rings can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons, alcohols.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
4-(Azetidin-3-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Medicine: It is investigated for its potential therapeutic effects, including as an analgesic, anti-inflammatory, and antimicrobial agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)piperidine depends on its specific application. In medicinal chemistry, it often acts by binding to specific receptors or enzymes, thereby modulating their activity. The azetidine and piperidine rings provide a rigid structure that can fit into the active sites of proteins, influencing their function. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yl)piperidine: Similar in structure but lacks the azetidine ring, which may result in different biological activity.
Azetidine-2-carboxylic acid: Contains the azetidine ring but differs in its functional groups and overall structure.
Piperidine: A simpler structure that serves as a core for many pharmacologically active compounds.
Uniqueness
4-(Azetidin-3-yl)piperidine is unique due to the combination of the azetidine and piperidine rings, which provides a distinct three-dimensional structure. This uniqueness allows it to interact with biological targets in ways that similar compounds cannot, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C8H16N2 |
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Molecular Weight |
140.23 g/mol |
IUPAC Name |
4-(azetidin-3-yl)piperidine |
InChI |
InChI=1S/C8H16N2/c1-3-9-4-2-7(1)8-5-10-6-8/h7-10H,1-6H2 |
InChI Key |
BXGJTOWQMBDJGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2CNC2 |
Origin of Product |
United States |
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